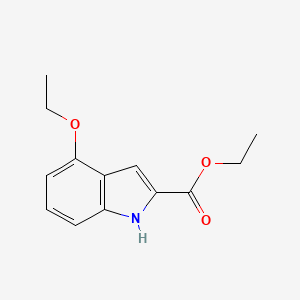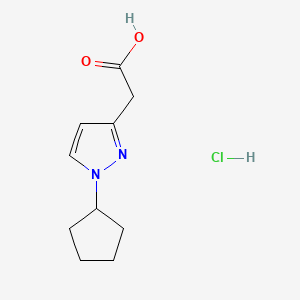
(2-Ethynyl-4-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethynyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with both an ethynyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynyl-4-fluorophenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-ethynyl-4-fluorobenzene, is brominated to introduce a bromine atom at the para position relative to the ethynyl group.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. Catalysts and optimized reaction conditions are used to enhance yield and purity. Continuous flow reactors and automated systems may be utilized to streamline the process.
化学反応の分析
Types of Reactions
(2-Ethynyl-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Alkenes/Alkanes: Formed through reduction of the ethynyl group.
科学的研究の応用
(2-Ethynyl-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (2-Ethynyl-4-fluorophenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the ethynyl and fluorine substituents, making it less reactive in certain contexts.
4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the ethynyl group, affecting its reactivity and applications.
2-Ethynylphenylboronic Acid: Contains an ethynyl group but lacks the fluorine substituent, influencing its chemical behavior.
Uniqueness
(2-Ethynyl-4-fluorophenyl)boronic acid is unique due to the presence of both the ethynyl and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. These substituents allow for selective functionalization and the formation of complex molecules with desirable properties.
特性
分子式 |
C8H6BFO2 |
|---|---|
分子量 |
163.94 g/mol |
IUPAC名 |
(2-ethynyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H6BFO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5,11-12H |
InChIキー |
PZGWJXDYWBFUCB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)F)C#C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)


![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)




